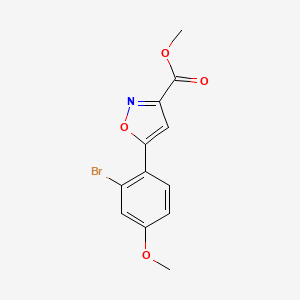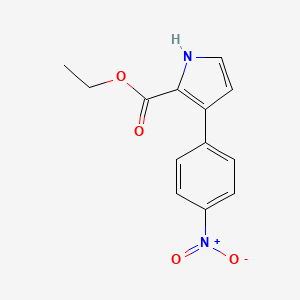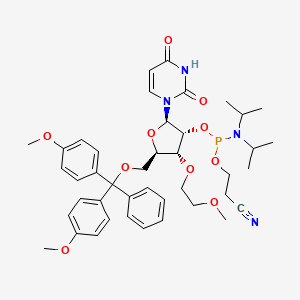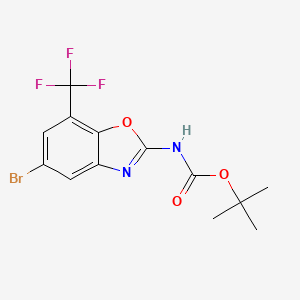
t-Boc-Aminooxy-pentane-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
t-Boc-Aminooxy-pentane-amine is a chemical compound that serves as a versatile linker in various biochemical applications. It contains an aminooxy group and a primary amine, making it highly reactive and useful in bioconjugation processes. The aminooxy group can react with aldehydes to form oxime bonds, and with reductants, it forms hydroxylamine linkages .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of t-Boc-Aminooxy-pentane-amine typically involves the protection of the aminooxy group with a tert-butoxycarbonyl (Boc) group. This protection is crucial for preventing unwanted reactions during subsequent synthetic steps. The Boc group can be installed using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
t-Boc-Aminooxy-pentane-amine undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso compounds.
Reduction: In the presence of reductants, the oxime bond formed with aldehydes can be reduced to hydroxylamine linkages.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Hydroxylamine derivatives.
Substitution: Amides and imines.
Scientific Research Applications
t-Boc-Aminooxy-pentane-amine is widely used in scientific research due to its reactivity and versatility:
Chemistry: It is used as a linker in the synthesis of complex molecules and in bioconjugation techniques.
Biology: The compound is employed in the labeling of biomolecules, such as proteins and nucleic acids, for detection and analysis.
Medicine: It is used in the development of drug delivery systems and in the synthesis of therapeutic agents.
Industry: The compound finds applications in the production of advanced materials and in the development of diagnostic tools
Mechanism of Action
The mechanism of action of t-Boc-Aminooxy-pentane-amine involves its reactive functional groups:
Comparison with Similar Compounds
t-Boc-Aminooxy-pentane-amine is unique due to its combination of an aminooxy group and a primary amine. Similar compounds include:
t-Boc-Aminooxy-pentane-azide: Contains an azide group instead of a primary amine, used in click chemistry.
t-Boc-Cystamine: Contains a disulfide linkage, used in redox-sensitive applications.
t-Boc-N-amido-PEG10-acid: Contains a polyethylene glycol (PEG) chain, used in drug delivery and bioconjugation.
These compounds share some functional similarities but differ in their specific applications and reactivity profiles.
Properties
Molecular Formula |
C10H22N2O3 |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
tert-butyl N-(5-aminopentoxy)carbamate |
InChI |
InChI=1S/C10H22N2O3/c1-10(2,3)15-9(13)12-14-8-6-4-5-7-11/h4-8,11H2,1-3H3,(H,12,13) |
InChI Key |
FXKUTWXGVCIJER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


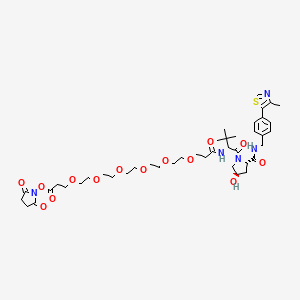
![Benzyl 3-[2-(tert-Butoxy)-2-oxoethoxy]-2-(dibenzylamino)propanoate](/img/structure/B13706084.png)
![3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoic Acid](/img/structure/B13706085.png)

![1-[(Dimethylamino)methyl]cyclohexanecarbaldehyde](/img/structure/B13706102.png)

![Tert-butyl ((6-(7-(4-amino-2-(4-amino-2-fluorophenoxy)phenoxy)thieno[3,2-B]pyridin-2-YL)pyridin-3-YL)methyl)(2-methoxyethyl)carbamate](/img/structure/B13706111.png)

![2-[Boc(1-methyl-5-pyrazolyl)amino]-5-chloropyridine-4-boronic Acid Pinacol Ester](/img/structure/B13706115.png)
